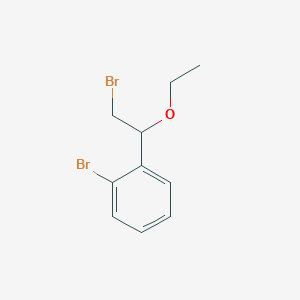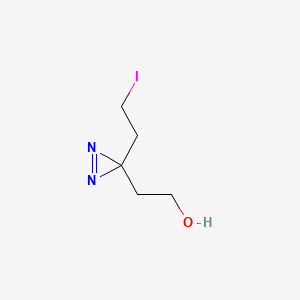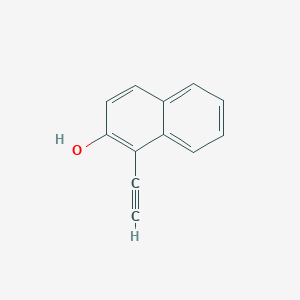
1-Ethynylnaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylnaphthalen-2-ol is an organic compound with the molecular formula C12H8O It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the first position and a hydroxyl group at the second position on the naphthalene ring
Métodos De Preparación
1-Ethynylnaphthalen-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-acetonaphthone with a base to form 1-ethynylnaphthalene, which is then hydroxylated to yield this compound . Another method involves the use of 1-naphthyl-2-trimethylsilylacetylene as a precursor
Análisis De Reacciones Químicas
1-Ethynylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynylnaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynylnaphthalen-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can affect molecular pathways involved in enzyme activity, protein-protein interactions, and other biological processes.
Comparación Con Compuestos Similares
1-Ethynylnaphthalen-2-ol can be compared with other similar compounds, such as:
1-Ethynylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Ethynylnaphthalene: The position of the ethynyl group affects its chemical properties and reactivity.
Naphthalen-2-ol: Lacks the ethynyl group, resulting in different chemical behavior and applications. The presence of both the ethynyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C12H8O |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C12H8O/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h1,3-8,13H |
Clave InChI |
IJJNSTIGFGDYTH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


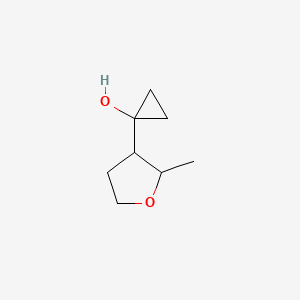
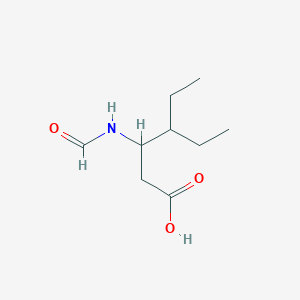

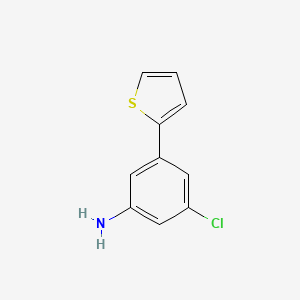
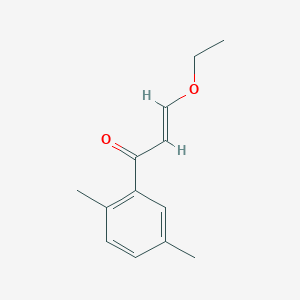
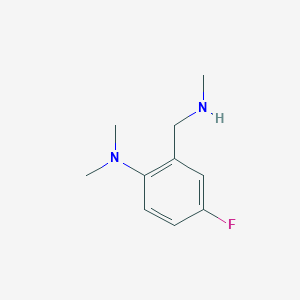





![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
